4-(Mercaptomethyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
89639-61-2 |
|---|---|
Molecular Formula |
C7H8OS |
Molecular Weight |
140.20 g/mol |
IUPAC Name |
4-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C7H8OS/c8-7-3-1-6(5-9)2-4-7/h1-4,8-9H,5H2 |
InChI Key |
KGLOORYXUIFLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 4 Mercaptomethyl Phenol
Established Synthetic Pathways to 4-(Mercaptomethyl)phenol
Established synthetic routes to this compound predominantly involve a two-step process: the hydroxymethylation of phenol (B47542) followed by the conversion of the resulting hydroxymethyl group to a mercaptomethyl group. A plausible one-pot alternative is the Mannich-type reaction involving phenol, formaldehyde (B43269), and a sulfur source.
The primary precursors for the synthesis of this compound are phenol, formaldehyde, and a sulfur-containing reagent. The reaction can be broadly categorized into two main strategies: a stepwise approach and a direct, one-pot approach.
Stepwise Approach: Hydroxymethylation followed by Thiolation
This is a common and controllable method for synthesizing this compound.
Step 1: Hydroxymethylation of Phenol. The initial step involves the reaction of phenol with formaldehyde to produce a mixture of ortho- and para-hydroxybenzyl alcohol. harvard.edu The reaction is typically catalyzed by either a base or an acid. Base-catalyzed reactions, often using sodium hydroxide, tend to favor the formation of the para-substituted product, 4-hydroxybenzyl alcohol, which is the desired intermediate for this compound. semanticscholar.orgresearchgate.net The reaction is generally carried out in an aqueous solution at room temperature for an extended period. harvard.edu
Step 2: Conversion of 4-Hydroxybenzyl Alcohol to this compound. The hydroxyl group of 4-hydroxybenzyl alcohol is then substituted with a thiol group. This can be achieved through various methods, including the reaction with a thiolating agent. A common method involves the in-situ formation of a reactive intermediate, such as a quinone methide, which is then trapped by a sulfur nucleophile like hydrogen sulfide (B99878) or a protected thiol. nih.gov
Direct Approach: Mannich-type Reaction
A more direct route involves a Mannich-type reaction where phenol, formaldehyde, and a sulfur source, such as hydrogen sulfide, are reacted in a single step. wikipedia.orgresearchgate.net This reaction is typically performed under acidic or basic conditions. The reaction proceeds through the formation of an electrophilic iminium-like species (in the case of ammonia (B1221849) or amines) or a hydroxymethyl cation, which then reacts with the electron-rich phenol ring. Subsequent reaction with the sulfur nucleophile leads to the final product.
| Precursor | Reagent | Typical Reaction Conditions | Key Intermediates |
| Phenol | Formaldehyde | Base catalyst (e.g., NaOH), aqueous solution, room temperature. harvard.edu | 4-Hydroxybenzyl alcohol |
| 4-Hydroxybenzyl alcohol | Thiolating agent (e.g., H₂S) | Acid or base catalysis, potential for quinone methide formation. nih.gov | Quinone methide |
| Phenol | Formaldehyde, Hydrogen Sulfide | Acid or base catalysis, one-pot reaction. wikipedia.org | Hydroxymethylphenol, potential for quinone methide intermediate |
Optimizing the yield and purity of this compound requires careful control over reaction conditions and effective purification techniques.
Control of Reaction Conditions:
Temperature and Reaction Time: In the hydroxymethylation of phenol, lower temperatures and longer reaction times can favor the formation of the desired monohydroxymethylated product and minimize the formation of polymeric byproducts. harvard.edu For the subsequent thiolation step, the temperature needs to be controlled to prevent side reactions and decomposition of the product.
pH Control: The pH of the reaction medium is crucial. In the base-catalyzed hydroxymethylation of phenol, a weakly alkaline pH (8.5-10.5) has been shown to favor the formation of the para-isomer. researchgate.net
Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role. An excess of phenol can be used to suppress the formation of di- and poly-hydroxymethylated phenols. In the direct Mannich-type reaction, controlling the stoichiometry of formaldehyde and the sulfur source is critical to avoid the formation of undesired side products.
Purification Techniques:
Extraction: After the reaction, the product mixture is typically neutralized and extracted with an organic solvent like ether to separate the product from inorganic salts and unreacted water-soluble precursors. harvard.edu
Distillation: Steam distillation can be employed to remove any unreacted phenol from the product mixture. harvard.edu
Crystallization: The final product, this compound, can be purified by crystallization from a suitable solvent. The choice of solvent will depend on the solubility characteristics of the product and any remaining impurities.
Chromatography: For obtaining high-purity this compound, especially for analytical purposes, column chromatography can be utilized.
| Parameter | Strategy for Optimization | Expected Outcome |
| Temperature | Lower temperature for hydroxymethylation; controlled temperature for thiolation. | Increased selectivity for the desired product, reduced side reactions. |
| pH | Weakly alkaline conditions for hydroxymethylation. researchgate.net | Higher ratio of para- to ortho-isomer. |
| Reactant Ratio | Excess phenol in hydroxymethylation. | Minimized formation of poly-substituted products. |
| Purification | Multi-step extraction, distillation, and crystallization. harvard.edu | Removal of unreacted precursors, byproducts, and achievement of high purity. |
Development of Novel Synthetic Approaches to this compound
Recent advancements in synthetic chemistry have paved the way for the development of more sustainable and efficient methods for the synthesis of this compound.
The application of green chemistry principles aims to reduce the environmental impact of chemical processes.
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). The exploration of greener solvents such as water, ethanol, or bio-based solvents like Cyrene could significantly reduce the environmental footprint of the synthesis. researchgate.netorientjchem.org Water is a particularly attractive solvent for the hydroxymethylation of phenol, as it is non-toxic and readily available. harvard.edu
Atom Economy: One-pot reactions, such as the direct Mannich-type synthesis, are inherently more atom-economical as they reduce the number of synthetic steps and the amount of waste generated from intermediate workups.
The development of advanced catalytic systems can lead to more efficient and selective syntheses.
Heterogeneous Catalysts: The use of solid acid or base catalysts, such as zeolites or functionalized resins, can simplify the purification process as the catalyst can be easily removed by filtration. taylorfrancis.comconicet.gov.ar For the hydroxymethylation of phenol, heterogeneous acid catalysts like H-mordenite zeolite have been investigated. taylorfrancis.com
Lewis Acid Catalysis: Lewis acids can be employed to activate the formaldehyde and promote the electrophilic substitution on the phenol ring. wikipedia.orgrsc.orgnih.gov This could lead to higher reaction rates and improved selectivity under milder conditions.
Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry. Organocatalysts could potentially be used to promote the hydroxymethylation or the subsequent thiolation step, offering an alternative to metal-based catalysts.
| Novel Approach | Description | Potential Advantages |
| Green Solvents | Replacement of traditional organic solvents with water, ethanol, or bio-derived solvents. researchgate.netorientjchem.org | Reduced environmental impact, improved safety. |
| Heterogeneous Catalysis | Use of solid acid or base catalysts (e.g., zeolites). taylorfrancis.comconicet.gov.ar | Simplified catalyst separation and recycling. |
| Lewis Acid Catalysis | Employment of Lewis acids to activate reactants. wikipedia.orgrsc.orgnih.gov | Increased reaction rates and selectivity. |
| One-Pot Synthesis | Direct reaction of phenol, formaldehyde, and a sulfur source. wikipedia.org | Improved atom economy, reduced waste. |
Mechanistic Elucidation of this compound Formation Reactions
The formation of this compound likely proceeds through a multi-step mechanism, particularly in the stepwise synthetic approach.
Mechanism of Hydroxymethylation:
The reaction of phenol with formaldehyde can be either acid- or base-catalyzed.
Base-Catalyzed Mechanism: Under basic conditions, the phenol is deprotonated to form the more nucleophilic phenoxide ion. The phenoxide ion then attacks the electrophilic carbon of formaldehyde. Subsequent protonation yields the hydroxymethylphenol. semanticscholar.org Computational studies suggest that the reaction at the para-position is kinetically favored over the ortho-position. usda.gov
Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the formaldehyde is protonated, increasing its electrophilicity. The electron-rich phenol ring then attacks the protonated formaldehyde, followed by deprotonation to restore aromaticity and yield the hydroxymethylphenol.
Mechanism of Mercaptomethylation:
The conversion of 4-hydroxybenzyl alcohol to this compound is believed to proceed through a reactive intermediate.
Quinone Methide Intermediate: Under certain conditions, particularly with acid or base catalysis, 4-hydroxybenzyl alcohol can undergo dehydration to form a highly reactive para-quinone methide intermediate. youtube.com This intermediate is a potent electrophile and can be readily trapped by nucleophiles.
Nucleophilic Attack by Sulfur: A sulfur nucleophile, such as the hydrosulfide (B80085) anion (HS⁻) derived from hydrogen sulfide, can then attack the exocyclic methylene (B1212753) carbon of the quinone methide in a Michael-type addition. nih.gov This is followed by tautomerization to regenerate the aromatic ring and form the final product, this compound. The trapping of enzymatically generated quinone methides by nucleophiles has been demonstrated, supporting this proposed mechanism. nih.gov
Computational Studies:
Computational chemistry has been employed to investigate the reactivity of phenols with formaldehyde and to model the electronic properties of phenol and its derivatives. usda.govresearchgate.net These studies can provide valuable insights into the reaction mechanism, including the energies of transition states and intermediates, and can help in predicting the regioselectivity of the reaction.
| Reaction Step | Proposed Mechanism | Key Features |
| Hydroxymethylation (Base-catalyzed) | Nucleophilic attack of phenoxide on formaldehyde. semanticscholar.org | Formation of a more reactive nucleophile (phenoxide). |
| Hydroxymethylation (Acid-catalyzed) | Electrophilic attack of protonated formaldehyde on phenol. | Activation of the electrophile. |
| Mercaptomethylation | Formation of a para-quinone methide intermediate followed by nucleophilic attack of a sulfur species. nih.govyoutube.com | Highly reactive intermediate, Michael-type addition. |
Identification and Characterization of Reaction Intermediates
The synthesis of this compound likely proceeds through the formation of key reaction intermediates. The initial step is the base-catalyzed reaction of phenol with formaldehyde to form hydroxymethylphenols.
Formation of Hydroxymethylphenol Intermediates:
Under basic conditions, phenol is deprotonated to form the more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of formaldehyde, leading to the formation of ortho- and para-hydroxymethylphenol. The formation of the para-substituted intermediate, 4-hydroxybenzyl alcohol, is the key precursor to this compound.
The formation of these hydroxymethylphenol intermediates is a well-established reaction in the synthesis of phenolic resins. The relative amounts of ortho and para isomers can be influenced by the choice of catalyst and reaction conditions.
Characterization of Intermediates:
The identification and characterization of these intermediates are typically achieved using various spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in identifying the structure of the hydroxymethylphenol intermediates. The chemical shifts of the methylene protons and the aromatic protons can confirm the position of the hydroxymethyl group on the phenol ring.
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the intermediates, further confirming their identity.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the intermediates, such as the hydroxyl (-OH) and the C-O stretching vibrations.
Subsequent Reaction with a Thiol Source:
The 4-hydroxybenzyl alcohol intermediate can then react with a thiol-containing reagent. In an acidic medium, the hydroxyl group of the 4-hydroxybenzyl alcohol can be protonated, forming a good leaving group (water) and generating a reactive benzyl (B1604629) carbocation. This carbocation is then attacked by the nucleophilic sulfur of a thiol, such as methanethiol (B179389) or hydrogen sulfide, to form the final this compound product.
Alternatively, under basic conditions, the thiol can be deprotonated to form a thiolate anion, which can then displace the hydroxyl group of the 4-hydroxybenzyl alcohol in a nucleophilic substitution reaction.
Plausible Reaction Intermediates in the Thiomethylation Step:
| Intermediate | Structure | Method of Characterization |
| 4-Hydroxybenzyl alcohol | HO-C₆H₄-CH₂OH | NMR, MS, IR |
| 4-Hydroxybenzyl carbocation | HO-C₆H₄-CH₂⁺ | Inferred from kinetic studies |
| Thiolate anion | RS⁻ | Inferred from reaction conditions |
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetics of Hydroxymethylation:
The rate constants for the formation of mono-, di-, and trimethylolphenols can be determined experimentally. In the context of this compound synthesis, the focus would be on the kinetics of the formation of the 4-hydroxymethylphenol intermediate.
Kinetic Data for Phenol-Formaldehyde Reaction (Analogous System)
| Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
| NaOH | 30 | Varies with pH | researchgate.net |
| Triethylamine | 60-80 | Overall second order | niscair.res.in |
Note: The rate constants are dependent on specific reaction conditions and catalyst concentrations.
Thermodynamics of the Reaction:
The Arrhenius equation can be used to describe the temperature dependence of the reaction rate constants, allowing for the calculation of the activation energy (Ea) for each step of the reaction. A lower activation energy indicates a faster reaction rate.
Thermodynamic Considerations for Analogous Reactions:
Phenol Hydroxymethylation: This step is generally exothermic.
Thiol Addition: The formation of a C-S bond is typically an energetically favorable process.
Chemical Reactivity and Transformation Pathways of 4 Mercaptomethyl Phenol
Reactions Involving the Mercaptomethyl Thiol Group
The thiol group (-SH) attached to the methylene (B1212753) bridge is a key site for numerous chemical reactions.
Thiol-Ene Additions and Related Cycloaddition Reactions
The thiol-ene reaction is a prominent transformation involving the mercaptomethyl group of 4-(mercaptomethyl)phenol. This reaction, which proceeds via an anti-Markovnikov addition, involves the coupling of a thiol with an alkene to form a thioether. wikipedia.org The reaction can be initiated through two primary mechanisms: a free-radical addition or a catalyzed Michael addition. wikipedia.org
Free-radical additions can be triggered by light, heat, or radical initiators, which generate a thiyl radical. This radical then reacts with an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.org This process is highly efficient and can be used in photopolymerization to create uniform polymer networks. wikipedia.org
Alternatively, the thiol-ene reaction can proceed through a Michael addition pathway, typically catalyzed by a base or a nucleophile. wikipedia.org This method also results in an anti-Markovnikov product and is noted for its high yield and stereoselectivity. wikipedia.org Thiol-ene reactions are considered a form of "click chemistry" due to their reliability and wide applicability in materials science and biomedical fields. wikipedia.org
The versatility of this reaction is further highlighted by its use in cascade cyclizations and intramolecular reactions, allowing for the synthesis of complex cyclic structures. wikipedia.org Additionally, the reversible nature of the radical-mediated thiol-ene reaction can be harnessed to facilitate the cis-trans isomerization of alkenes. wikipedia.org
Oxidation Reactions of the Thiol Functionality
The thiol group of this compound is susceptible to oxidation, a common reaction for mercaptans. Oxidation can lead to the formation of various sulfur-containing functional groups, with the most common products being sulfoxides and sulfones when using oxidizing agents like hydrogen peroxide or peracids. The specific product often depends on the strength of the oxidizing agent and the reaction conditions. For instance, the oxidation of a related compound, 2,6-di-tert-butyl-alpha-mercapto-p-cresol, readily forms sulfoxides and sulfones. The thiol group's sensitivity to oxidation necessitates that syntheses involving this functionality are often carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Nucleophilic Substitution Reactions at the Methylene Carbon
The methylene carbon adjacent to the thiol group in this compound can act as an electrophilic center in nucleophilic substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbon atom, leading to the displacement of a leaving group. masterorganicchemistry.com While the thiol group itself is not a typical leaving group, it can be converted into one, or the substitution can occur on a precursor molecule where a halogen is present at the methylene position. For instance, in the synthesis of a related compound, 4-acetylthiomethyl-2,6-di-tert-butylphenol, 2,6-di-tert-butyl-4-chloromethylphenol is reacted with thiourea (B124793), followed by treatment with acetylthiol in the presence of a base. nih.gov
The efficiency of such substitution reactions can be influenced by steric hindrance around the reactive center. nih.gov The general mechanism involves an electron-rich nucleophile donating a pair of electrons to the electron-poor methylene carbon, resulting in the formation of a new bond and the departure of the leaving group. masterorganicchemistry.com
Formation of Thioethers and Disulfides from this compound
The thiol group of this compound readily participates in reactions to form thioethers and disulfides.
Thioether Formation: Thioethers can be synthesized through the reaction of the thiol with an alkyl halide. google.com This reaction typically proceeds via a nucleophilic substitution mechanism where the thiolate anion, formed by deprotonation of the thiol, acts as the nucleophile. For example, phenolic thioethers can be prepared by refluxing a methylthio-phenol with an organic halide. google.com Another approach involves the reaction of aryl halides with thiols, which can be facilitated by catalysts like potassium phosphate (B84403) or proceed under mild conditions with the use of additives such as 18-crown-6-ether. researchgate.net The synthesis of thioethers can also be achieved using xanthates as thiol-free reagents, which react with alkyl halides to form the corresponding thioether. mdpi.com
Disulfide Formation: Disulfides are formed through the oxidative coupling of two thiol molecules. This can be achieved using various oxidizing agents, including hydrogen peroxide, iodine, or even air. orgsyn.orgresearchgate.net For instance, diphenyl disulfide can be prepared from the corresponding thiol using hydrogen peroxide. orgsyn.org The formation of unsymmetrical disulfides, where two different thiols are coupled, can be achieved using specific activating agents, such as organophosphorus sulfenyl bromides, which allow for the sequential and selective formation of the disulfide bond under mild conditions. organic-chemistry.org Electrochemical methods also provide a route for both symmetrical and unsymmetrical disulfide synthesis. researchgate.net The disulfide bond is a crucial structural motif in many biologically active peptides and proteins. researchgate.netmdpi.com
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group (-OH) of this compound is another reactive site, allowing for modifications on the aromatic ring.
O-Alkylation and O-Acylation Strategies
O-Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. This is often achieved through the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. mdpi.com Various alkylating agents can be used, including alkyl halides, dimethyl sulfate, and ethers. mdpi.com The choice of solvent and base can significantly influence the reaction's outcome, with solvent-free conditions or the use of phase-transfer catalysts sometimes being employed to improve yields and reaction times. researchgate.net For example, the O-alkylation of phenols with epichlorohydrin (B41342) can be efficiently carried out using microwave activation and a phase-transfer catalyst. researchgate.net The competition between O-alkylation and C-alkylation can be controlled by the reaction conditions, such as the choice of solvent. nsc.ru
O-Acylation: The phenolic hydroxyl group can also be acylated to form esters. This is typically accomplished by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to deprotonate the phenol, increasing its nucleophilicity. In some cases, transacylation catalysts, such as certain metal complexes, can be used to facilitate the transfer of an acyl group from an ester to the phenol. researchgate.net Friedel-Crafts acylation of the aromatic ring can also occur, but O-acylation is favored under specific conditions. organic-chemistry.orglsuhsc.edu For instance, titanium(IV) chloride can be used as a Lewis acid to promote regioselective ortho-C-acylation of phenols, avoiding O-acylation. organic-chemistry.org
Phenolic Oxidation and Dimerization/Oligomerization Pathways
The phenolic hydroxyl group of this compound is susceptible to oxidation, a reaction that can lead to a variety of products, including dimers and oligomers. The oxidation process often proceeds via a phenoxyl radical intermediate. The ultimate products are highly dependent on the oxidant used and the reaction conditions.
Oxidative coupling of phenols is a well-established method for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. wikipedia.orggoogle.com These reactions can be catalyzed by transition metal complexes and can result in either homo-coupling (dimerization of the same phenol) or cross-coupling between different phenols. wikipedia.orgacs.org For simple phenols, oxidation can lead to a mixture of ortho-ortho, ortho-para, and para-para coupled dimers due to the delocalization of the radical intermediate. acs.org In the case of this compound, the para position is blocked, suggesting that oxidation would favor the formation of ortho-ortho coupled dimers.
The oxidation of sterically hindered phenols, such as the related compound 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, has been shown to yield quinone derivatives. nih.gov Another potential pathway for 4-(hydroxymethyl)phenols is oxidative dearomatization to form p-spiroepoxydienones, which has been achieved using hydrogen peroxide. nsf.gov While the mercaptomethyl group is also susceptible to oxidation (typically to the disulfide), the phenolic hydroxyl group can be selectively oxidized under specific conditions.
The following table summarizes potential products from the phenolic oxidation of this compound based on established reactivity of related compounds.
| Reactant | Oxidizing Agent/Catalyst | Potential Product Type | Reference |
| This compound | Transition Metal Catalyst (e.g., Cr, V) / O₂ | ortho-ortho C-C coupled dimer | wikipedia.orgacs.org |
| This compound | Strong Oxidant | Quinone-methide intermediate | nih.gov |
| This compound | Hydrogen Peroxide | p-Spiroepoxydienone derivative | nsf.gov |
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by both the hydroxyl (-OH) and the mercaptomethyl (-CH₂SH) groups. Both substituents are ortho, para-directing. byjus.commasterorganicchemistry.com
Hydroxyl Group (-OH): This is a strongly activating group due to the ability of the oxygen's lone pairs to donate electron density to the benzene (B151609) ring through resonance. assets-servd.hostlibretexts.org This significantly stabilizes the carbocation intermediate (arenium ion) formed during the substitution at the ortho and para positions. chemistrysteps.com
Mercaptomethyl Group (-CH₂SH): While the thiol group itself is activating and ortho, para-directing, the mercaptomethyl group's activating effect is primarily due to hyperconjugation and weak inductive effects. masterorganicchemistry.com
When multiple activating groups are present on a benzene ring, the most powerful activating group typically directs the regiochemical outcome of the substitution. makingmolecules.com In the case of this compound, the strongly activating hydroxyl group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6), as the para position is already substituted.
Common electrophilic aromatic substitution reactions applicable to this compound include:
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comchemistrysteps.com For instance, bromination of 4-(hydroxymethyl)phenol occurs readily.
Nitration: Treatment with dilute nitric acid can introduce a nitro group at the ortho positions. byjus.com
Friedel-Crafts Reactions: Acylation and alkylation are also possible, though the presence of the acidic phenolic proton and the sulfur atom can complicate these reactions by interacting with the Lewis acid catalyst.
The directing effects of the substituents are summarized in the table below.
| Substituent Group | Activating/Deactivating | Directing Effect | Reference |
| -OH (Hydroxyl) | Strongly Activating | ortho, para | assets-servd.hostlibretexts.org |
| -CH₂SH (Mercaptomethyl) | Activating | ortho, para | masterorganicchemistry.com |
Metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. However, the direct use of phenols as coupling partners is challenging due to the high strength of the C-O bond, which makes oxidative addition to the catalyst difficult. acs.orgresearchgate.net To overcome this, the hydroxyl group is often converted into a better leaving group, such as a triflate, tosylate, or carbamate. acs.orgscispace.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. To make this compound amenable to Suzuki coupling, it would first need to be converted to an aryl halide or triflate at the phenolic oxygen. For example, 2-fluoro-4-mercaptophenol (B13611022) has been noted to be a potential substrate for Suzuki-Miyaura coupling. smolecule.com
Heck Reaction: This reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, activation of the phenolic hydroxyl group would be a prerequisite for using this compound as the aryl component. There are established protocols for the Heck reaction with phenol derivatives. frontiersin.org
The following table outlines potential cross-coupling strategies for modifying the aromatic ring of this compound.
| Reaction Name | Typical Catalyst | Required Modification of this compound | Potential Coupling Partner | Reference |
| Suzuki-Miyaura | Palladium complex | Conversion of -OH to -OTf (triflate) or halide | Aryl/vinyl boronic acid | acs.orgmdpi.com |
| Heck | Palladium complex | Conversion of -OH to -OTf (triflate) or halide | Alkene | wikipedia.orgorganic-chemistry.org |
Chemo- and Regioselective Transformations of this compound
The presence of three distinct reactive sites—the phenolic hydroxyl group, the thiol group, and the activated aromatic ring—makes chemo- and regioselectivity key considerations in the reactions of this compound.
Chemoselectivity refers to the preferential reaction of one functional group over another.
Thiol vs. Phenol Reactivity: Thiols are generally more nucleophilic than phenols in many contexts and are more easily oxidized to disulfides. This difference can be exploited. For instance, selective S-alkylation can often be achieved in the presence of a non-activated phenol. In multi-component reactions involving both thiols and phenols, the thiol often exhibits higher reactivity. d-nb.infobeilstein-journals.org
Protection Strategies: To achieve selective reaction at a specific site, protection of other functional groups may be necessary. For example, the thiol group in a cysteine derivative containing a mercaptomethyl side chain has been selectively protected by complexation with 9-borabicyclo[3.3.1]nonane (9-BBN), allowing for transformations at other parts of the molecule. thieme-connect.com
Regioselectivity refers to the preferential reaction at a specific position.
Aromatic Ring Substitution: As discussed in section 3.3.1, electrophilic substitution is regioselectively directed to the positions ortho to the hydroxyl group. makingmolecules.com
Oxidative Coupling: Regioselective oxidation of phenols to form specific dimers (e.g., exclusively ortho-ortho coupled) can be achieved using specialized catalysts. acs.orgrsc.org
The table below provides examples of selective transformations.
| Transformation Type | Selective Target | Strategy | Reference |
| Chemoselective | Thiol group | S-alkylation under basic conditions | General principles of nucleophilicity |
| Chemoselective | Phenol group | O-acylation after protecting the thiol | Use of protecting groups like 9-BBN thieme-connect.com |
| Regioselective | ortho position of the ring | Electrophilic Aromatic Substitution | Directing effect of the -OH group makingmolecules.com |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient synthetic strategies. The functional groups of this compound make it a potentially valuable substrate for various MCRs.
Reactions involving Thiols: Many MCRs have been developed that utilize thiols as one of the components. For example, a one-pot, three-component reaction of indoles, aromatic aldehydes, and thiols has been reported. researchgate.net In such a reaction, the thiol group of this compound would be expected to participate.
Reactions involving Phenols: The Bargellini reaction is a classic MCR that can involve phenols, acetone, and chloroform (B151607) to produce α-phenoxyisobutyric acids. encyclopedia.pub
Competitive Reactivity in MCRs: In MCRs designed to react with either alcohols/phenols or thiols, the thiol group often shows preferential reactivity. For instance, in a three-component reaction between isocyanides, elemental sulfur, and a nucleophile, thiols react to form dithiocarbamates, while phenols are reported to be unreactive under the same conditions. d-nb.infobeilstein-journals.org This suggests that this compound would likely react via its thiol moiety in this specific MCR.
The potential participation of this compound in MCRs is summarized below.
| Multi-Component Reaction | Reactants | Role of this compound | Expected Product Type | Reference |
| Thiol-Ene Reaction | Alkene, Radical Initiator | Thiol component | Thioether adduct | researchgate.net |
| Isocyanide-Sulfur-Nucleophile | Isocyanide, Sulfur | Thiol nucleophile | Dithiocarbamate derivative | d-nb.infobeilstein-journals.org |
| Bargellini-type Reaction | Ketone, Chloroform | Phenol component | α-aryloxy carboxylic acid derivative | encyclopedia.pub |
Advanced Spectroscopic Characterization Techniques for 4 Mercaptomethyl Phenol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For 4-(Mercaptomethyl)phenol, the ¹H NMR spectrum would be expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, the methylene (B1212753) protons of the -CH₂SH group, and the thiol proton. The aromatic region would likely display a characteristic AA'BB' splitting pattern for the para-substituted benzene (B151609) ring. libretexts.org The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing mercaptomethyl group.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring aromatic protons. It would also confirm the lack of coupling of the methylene protons to the aromatic ring and the potential for observing coupling between the methylene and thiol protons, depending on the solvent and exchange rate. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. wikipedia.org This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, protons. For this compound, it would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). This is critical for establishing the connectivity of the entire molecule. researchgate.net For instance, HMBC would show a correlation from the methylene protons to the aromatic carbon to which the -CH₂ group is attached (C4), as well as to the adjacent aromatic carbons (C3 and C5). It would also show correlations from the aromatic protons to neighboring carbons, helping to confirm the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could show correlations between the methylene protons and the aromatic protons on the adjacent positions (H3 and H5), providing information about the preferred conformation of the mercaptomethyl group relative to the aromatic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H- ¹³C HMBC Correlations (H to C) |
| OH | 4.5 - 7.0 (broad) | - | C1, C2, C6 |
| SH | 1.5 - 2.0 (triplet) | - | CH₂ |
| CH₂ | ~3.6 (doublet) | ~30 | C4, C3, C5, SH |
| H2/H6 | ~6.8 (doublet) | ~116 | C4, C1, C3/C5 |
| H3/H5 | ~7.2 (doublet) | ~130 | C1, C5/C3, CH₂ |
| C1 | - | ~155 | H2, H6, H3, H5, OH |
| C2/C6 | - | ~116 | H3/H5, OH |
| C3/C5 | - | ~130 | H2/H6, CH₂ |
| C4 | - | ~130 | H3, H5, CH₂ |
Note: Predicted values are estimates based on analogous structures like p-cresol (B1678582) and benzyl (B1604629) mercaptan and may vary depending on solvent and experimental conditions. mdpi.comnih.govdocbrown.info
Solid-State NMR Applications in Structural Elucidation
Solid-State NMR (ssNMR) provides structural information on solid materials, where molecular motion is restricted. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov For this compound and its derivatives, ssNMR would be valuable for studying crystalline forms, polymorphism, and interactions in solid matrices. ¹³C CP/MAS could reveal information about the packing of molecules in the crystal lattice through differences in chemical shifts compared to the solution state. researchgate.net Furthermore, ssNMR can be used to study the dynamics of the molecule in the solid state, such as the rotation of the mercaptomethyl group.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, as each unique formula has a specific exact mass. For this compound (C₇H₈OS), HRMS would be able to confirm its elemental composition by providing an experimental mass that is extremely close to the calculated theoretical mass.
Table 2: HRMS Data for this compound
| Formula | Calculated Exact Mass [M+H]⁺ | Calculated Exact Mass [M-H]⁻ |
| C₇H₈OS | 141.0369 | 139.0223 |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. researchgate.net An ion of a specific m/z (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information.
For this compound, the fragmentation pattern would be influenced by the stability of the resulting ions. Key fragmentation pathways would likely involve:
Loss of the thiol group (-SH): This would lead to a stable benzylic cation.
Cleavage of the C-S bond: Fragmentation could result in the formation of a tropylium-like ion (m/z 91) from the benzyl moiety, a common fragmentation for benzyl-containing compounds. ebi.ac.uk
Fragmentation of the phenol (B47542) ring: The aromatic ring itself can undergo fragmentation, leading to smaller ions. libretexts.org
The fragmentation of p-cresol, a structural analog, often shows a prominent peak at m/z 107, corresponding to the loss of a hydrogen atom to form a stable hydroxytropylium ion. researchgate.netmassbank.eu Similarly, benzyl mercaptan shows a characteristic peak at m/z 91 due to the formation of the tropylium (B1234903) ion. nih.govchemicalbook.com Therefore, the MS/MS spectrum of this compound would be expected to exhibit fragments characteristic of both these structural motifs.
Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.
Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the S-H stretch of the thiol (a weaker, sharper band around 2550-2600 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), and C-O and C-S stretching vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The S-H stretch, which can be weak in the IR spectrum, often gives a more distinct signal in the Raman spectrum. Aromatic ring vibrations, especially the symmetric ring breathing mode, typically produce strong Raman signals. The study of Raman spectra, potentially enhanced by techniques like Surface-Enhanced Raman Spectroscopy (SERS), can provide detailed information about the molecular structure and its orientation on surfaces. massbank.eu
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and help assign the vibrational frequencies observed in experimental IR and Raman spectra. aps.orgconicet.gov.armdpi.com
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| O-H (Phenol) | Stretching | 3200-3600 | Strong, Broad | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium | Strong |
| C-H (Methylene) | Stretching | 2850-2960 | Medium | Medium |
| S-H (Thiol) | Stretching | 2550-2600 | Weak | Medium-Strong |
| C=C (Aromatic) | Ring Stretching | 1450-1600 | Medium-Strong | Strong |
| C-O (Phenol) | Stretching | 1200-1260 | Strong | Weak |
| C-S | Stretching | 600-800 | Weak | Medium |
Computational Chemistry Studies of 4 Mercaptomethyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. northwestern.edu These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic wavefunction of a molecule, from which numerous properties can be derived.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. It offers a favorable balance between computational cost and accuracy. DFT calculations are used to determine a molecule's ground-state electronic structure, optimized geometry, and various other properties.
For molecules similar to 4-(Mercaptomethyl)phenol, such as 4-mercaptophenol, DFT has been successfully used to predict vibrational spectra (FTIR and Raman), which show good agreement with experimental data. nih.gov Key applications of DFT for this compound would include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Vibrational Analysis: Calculating vibrational frequencies to predict infrared and Raman spectra, which can aid in the experimental characterization of the molecule.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical polarizability. researchgate.net A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface of the molecule. The MEP is invaluable for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. nih.gov
Global Reactivity Descriptors: Using HOMO and LUMO energies, concepts like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to quantify the molecule's reactivity. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for Phenolic and Thiol-Containing Compounds Calculated at the B3LYP/6-311+G(d,p) level of theory. Data is representative for demonstrating the types of properties obtained from DFT calculations.
| Property | Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy | -1.1 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 5.1 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |
| Chemical Hardness (η) | 2.55 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | 3.65 eV | The power to attract electrons in a chemical bond. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data or empirical parameters. polimi.it These methods are generally more computationally demanding than DFT but can provide higher accuracy, making them the "gold standard" for benchmarking other methods.
Common ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which provides a foundational approximation of the multi-electron wavefunction.
Post-Hartree-Fock Methods: To achieve higher accuracy, corrections are applied to the HF theory to better account for electron correlation. These methods include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory (e.g., CCSD(T)).
For this compound, high-accuracy ab initio calculations would be particularly useful for:
Benchmark Energetics: Obtaining precise values for bond dissociation energies (BDEs), particularly for the O-H and S-H bonds, which are critical for understanding its potential as an antioxidant.
Thermochemical Data: Calculating accurate enthalpies of formation and reaction energies.
Validating DFT Results: Comparing results from various DFT functionals against high-level ab initio calculations to select the most appropriate functional for more extensive studies on larger systems or longer simulations. polimi.it
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic evolution of a molecular system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities change. nih.gov This approach is essential for understanding conformational flexibility, solvent effects, and other dynamic processes. mdpi.comnih.gov
The structure of this compound is not rigid. It possesses conformational flexibility due to the rotation around several single bonds, primarily the C(aryl)-CH2, H2C-S, and C-O bonds. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. pitt.edu
Furthermore, phenolic compounds can theoretically exhibit keto-enol tautomerism. While the enol (phenol) form is typically overwhelmingly stable for simple phenols, computational methods can quantify the energy difference between tautomers. MD simulations can be used to investigate the likelihood of tautomerization events, which can be influenced by the molecular environment. nih.gov For this compound, MD would allow researchers to sample its vast conformational space and determine the preferred orientations of the hydroxyl and mercaptomethyl groups under various conditions.
The surrounding solvent can significantly influence a molecule's properties and reactivity through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. wikipedia.org For this compound, both the hydroxyl and thiol groups can act as hydrogen bond donors and acceptors.
MD simulations can model solvent effects in two primary ways:
Explicit Solvent: The simulation box includes a large number of individual solvent molecules (e.g., water, ethanol). This approach provides a highly detailed and realistic representation of solute-solvent interactions but is computationally expensive.
Implicit Solvent: The solvent is modeled as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) are often used in conjunction with DFT calculations to estimate the energetic effects of the solvent. nih.gov
Studies on similar phenolic compounds have shown that polar, protic solvents can stabilize charged intermediates and transition states, thereby affecting reaction rates and mechanisms. researchgate.net For this compound, MD simulations could be used to investigate how different solvents alter its conformational equilibrium, the acidity of its phenolic and thiol protons, and its reactivity in chemical reactions.
Table 2: Illustrative Solvent Effects on a Hypothetical Reaction Barrier This table demonstrates how computational models can predict the influence of solvent polarity on the activation energy of a reaction involving a phenolic compound.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kJ/mol) | Effect on Reaction Rate |
| Gas Phase (Vacuum) | 1 | 120 | Baseline |
| Toluene | 2.4 | 115 | Minor Acceleration |
| Ethanol | 25 | 95 | Significant Acceleration |
| Water | 78 | 88 | Strong Acceleration |
Reaction Mechanism Modeling and Transition State Characterization
Understanding the precise pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states.
For this compound, several types of reactions could be modeled:
Antioxidant Activity: Phenols and thiols can act as radical scavengers by donating a hydrogen atom. DFT calculations can model the reaction with a free radical (R•), determine the BDEs of the O-H and S-H bonds, and calculate the activation energies for hydrogen atom transfer (HAT). nih.gov This would clarify which site is the more potent radical scavenger.
Electrophilic Aromatic Substitution: The phenol (B47542) ring is activated towards substitution. Computational modeling can predict the regioselectivity (ortho vs. meta to the hydroxyl group) of reactions like nitration or halogenation by calculating the energies of the intermediate carbocations or transition states.
Polymerization Reactions: Phenols are precursors to phenolic resins. nih.gov Reaction modeling can be used to study the initial steps of condensation reactions, for example, with formaldehyde (B43269), by locating the transition states for the formation of methylene (B1212753) bridges. researchgate.net
The process typically involves scanning the potential energy surface along a chosen reaction coordinate to get an initial guess for the transition state structure. This structure is then optimized using specialized algorithms. Once the transition state is located, vibrational frequency analysis is performed to confirm it is a true first-order saddle point (characterized by having exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy, which is essential for understanding the reaction kinetics.
Computational Elucidation of Reaction Pathways and Energy Barriers
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of transient intermediates and transition states. By calculating the energies of these species, the energy barriers (activation energies) for different reaction pathways can be determined, providing a quantitative measure of reaction feasibility.
For this compound, computational studies can explore various transformations, such as oxidation of the thiol group, electrophilic aromatic substitution on the phenol ring, or reactions involving the hydroxyl group. For instance, the oxidation of the mercaptomethyl group to a sulfenic acid, and subsequently to a sulfinic or sulfonic acid, can be modeled. DFT calculations can pinpoint the transition state structures for each oxidation step and calculate the associated activation energies. These calculations often involve modeling the interaction with an oxidant, such as hydrogen peroxide or a peroxy acid.
Similarly, the reaction pathways for electrophilic aromatic substitution can be computationally explored. The directing effects of the hydroxyl and mercaptomethyl substituents can be quantified by calculating the energy barriers for substitution at the ortho and meta positions relative to the hydroxyl group. These calculations can help in understanding the regioselectivity of reactions like nitration or halogenation.
Table 1: Hypothetical Calculated Energy Profile for the Oxidation of this compound to 4-(Sulfenomethyl)phenol by Hydrogen Peroxide
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + H₂O₂ | 0.0 |
| Transition State 1 | S-O bond formation | +15.2 |
| Intermediate 1 | Sulfenic acid intermediate | -5.7 |
| Transition State 2 | Water elimination | +8.1 |
| Products | 4-(Sulfenomethyl)phenol + H₂O | -25.4 |
Note: The data in this table is illustrative and intended to represent typical outputs of computational chemistry studies.
Prediction of Selectivity in this compound Transformations
A significant advantage of computational chemistry is its ability to predict the selectivity of chemical reactions. This includes regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). For this compound, predicting selectivity is crucial for designing synthetic routes and understanding its chemical behavior.
The regioselectivity of electrophilic aromatic substitution is a prime example. The hydroxyl group is a strong activating and ortho-, para-directing group, while the mercaptomethyl group is a weaker activating and ortho-, para-directing group. Computational models can quantify these directing effects by calculating the activation energies for electrophilic attack at the different positions on the aromatic ring. The position with the lowest energy barrier will be the most favored site of reaction.
For instance, in a bromination reaction, computational analysis might reveal that the transition state for substitution at the position ortho to the hydroxyl group is lower in energy than the transition state for substitution at the position ortho to the mercaptomethyl group. This would predict that the major product would be the one where bromine is added ortho to the hydroxyl group.
Table 2: Hypothetical Calculated Energy Barriers for Electrophilic Bromination of this compound
| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |
| Ortho to -OH | 12.5 | Yes |
| Meta to -OH | 20.1 | No |
Note: The data in this table is illustrative and intended to represent typical outputs of computational chemistry studies.
Prediction of Structure-Property Relationships (Excluding Prohibited Properties)
Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of a molecule with its physical and chemical properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure. By calculating a variety of molecular descriptors, which are numerical representations of different aspects of a molecule's structure, QSPR models can be developed to predict properties that are difficult or time-consuming to measure experimentally.
For this compound and its derivatives, QSPR models can be used to predict a range of properties. Molecular descriptors can be categorized into several types:
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific shape indices.
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
By developing a mathematical relationship between these descriptors and a particular property (e.g., boiling point, solubility, or chromatographic retention time), a predictive QSPR model can be established. For example, a QSPR model for the retention time of a series of phenol derivatives in reversed-phase liquid chromatography might show a correlation with the octanol-water partition coefficient (logP) and the solvent-accessible surface area.
Table 3: Hypothetical QSPR Model for Predicting a Physicochemical Property of Phenol Derivatives
| Molecular Descriptor | Coefficient | Contribution to Property |
| LogP (Octanol-Water Partition Coefficient) | +0.45 | Increased lipophilicity correlates with an increase in the property. |
| Molecular Weight | +0.12 | Higher molecular weight contributes to an increase in the property. |
| Polar Surface Area | -0.23 | Increased polarity leads to a decrease in the property. |
Note: The data in this table is illustrative and intended to represent a typical QSPR model.
Derivatization Strategies and Synthetic Utility of 4 Mercaptomethyl Phenol in Organic Synthesis
Design and Synthesis of Novel Thiol-Containing Phenolic Derivatives
The presence of two distinct reactive sites on the 4-(mercaptomethyl)phenol scaffold allows for selective derivatization to generate a library of novel compounds. The high nucleophilicity of the thiol group makes it a prime target for various modifications.
Key Derivatization Reactions:
S-Alkylation and S-Acylation: The thiol group can be readily alkylated using alkyl halides or acylated with acyl chlorides or anhydrides under basic conditions. This strategy is fundamental for introducing new functional groups or building more complex structures off the sulfur atom.
Michael Addition: As a potent nucleophile, the thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-sulfur bonds.
Oxidation to Disulfides: Mild oxidizing agents can induce the oxidative coupling of two thiol molecules to form a disulfide bridge. This reversible reaction is a key strategy in creating dynamic chemical systems. chemistrysteps.com
Simultaneously, the phenolic hydroxyl group can be targeted for its own set of transformations:
O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers or esters through reactions like the Williamson ether synthesis or esterification with carboxylic acids or their derivatives.
Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group activates the aromatic ring, facilitating electrophilic substitution reactions at the ortho positions, allowing for further functionalization of the benzene (B151609) ring.
By carefully selecting reagents and reaction conditions, chemists can achieve selective modification of either the thiol or the hydroxyl group, or derivatize both, leading to a wide array of novel thiol-containing phenolic compounds with tailored properties.
Applications as a Precursor in the Synthesis of Sulfur-Containing Heterocyclic Compounds
Heterocyclic compounds containing sulfur are prevalent in pharmaceuticals and materials science. This compound is a valuable precursor for the synthesis of medium-sized sulfur-containing rings due to the specific spacing between its functional groups.
The reaction of this compound with bifunctional electrophiles is a direct route to forming heterocyclic systems. For instance, condensation with a two-carbon linking agent, such as 1,2-dihaloethane or a diepoxide, can lead to the formation of a seven-membered benzoxathiepine ring. This structure incorporates the phenol (B47542) oxygen and the thiol sulfur into the heterocyclic framework. The general strategy involves a two-step process where one nucleophile (e.g., the thiol) reacts first, followed by an intramolecular cyclization by the second nucleophile (the phenol).
| Precursor | Reagent | Heterocyclic Product | Significance |
| This compound | 1,2-Dichloroethane | Dihydrodibenzo[b,f] nih.govacs.orgoxathiepine derivative | Core structure in potential biologically active molecules |
| This compound | Glyoxal | 2,3-Dihydroxy-1,4-benzoxathiepine derivative | Introduction of further functionality for derivatization |
| This compound | Phosgene Equivalent | Cyclic thiocarbonate | Intermediate for further synthetic transformations |
Utilization in the Construction of Complex Organic Scaffolds
The ability of this compound to engage its two functional groups either simultaneously or sequentially makes it a valuable component in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net
While specific MCRs involving this compound are not extensively documented, its structure lends itself to established reaction classes. For example, in a hypothetical scenario, the thiol group could participate in a Gewald reaction with a ketone and a cyanoacetate (B8463686) to form a thiophene (B33073) ring, leaving the phenolic hydroxyl group available for subsequent modification. Alternatively, one functional group could be protected while the other participates in an MCR, followed by deprotection and further transformation, rapidly building molecular complexity. Tandem reactions involving both the thiol and phenol groups with reagents like ortho-hydroxybenzaldehyde can also lead to the synthesis of complex xanthene structures. researchgate.net
Role as a Building Block in Polymer Chemistry (Excluding Biological Polymers)
One of the most significant applications of phenolic thiols is in polymer science, particularly through thiol-ene photopolymerization . nih.gov This "click chemistry" reaction involves the rapid and efficient radical-catalyzed addition of a thiol group across a carbon-carbon double bond (an 'ene'). wikipedia.org This process is valued for its high yields, tolerance to various functional groups, and insensitivity to oxygen inhibition. wikipedia.orgresearchgate.net
This compound can be used as a monomer in several ways:
Direct Polymerization: The molecule itself can react with multifunctional 'ene' compounds. The presence of the thiol allows it to participate in the thiol-ene reaction, while the phenol group imparts rigidity, thermal stability, and hydrophobicity to the resulting polymer network.
Derivatization into Multifunctional Monomers: More commonly, the phenolic hydroxyl group serves as an anchor point to build multifunctional thiol monomers. For example, reacting bisphenol A (a related phenolic compound) with allyl-containing reagents and subsequently converting the allyl groups to thiol groups via thioacetic acid addition and hydrolysis yields monomers with four to six thiol functionalities. nih.gov These highly functionalized phenolic thiols can then be cross-linked with multifunctional 'enes' like 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) to create robust, hydrolytically stable polymer networks with superior mechanical properties compared to standard aliphatic thiols like PETMP. nih.gov
Research Findings: Thiol-Ene Photopolymerization with Phenolic Monomers
Studies on structurally similar thiol-modified bis- and trisphenol (B3262630) derivatives have demonstrated their potential in creating high-performance polymers. nih.gov
| Thiol Monomer Type | 'Ene' Co-monomer | Key Properties of Resulting Polymer |
| Bisphenol-based tetrathiol | TATATO | High flexural strength and modulus of elasticity. nih.gov |
| Trisphenol-based hexathiol | TATATO | Excellent mechanical performance, especially after water storage. nih.gov |
| Allylated Phenolic Acids | Multifunctional Thiol | Elastomeric behavior with tunable glass transition temperature (Tg) and modulus. acs.org |
These findings highlight the strategy of using a phenolic core, like that in this compound, to create rigid, hydrophobic, and high-performance materials suitable for applications such as dental restoratives and industrial coatings. nih.gov
Development of this compound-Derived Ligands for Catalysis
The combination of a soft sulfur donor and a hard oxygen donor makes this compound and its derivatives attractive candidates for designing hybrid ligands in coordination chemistry and catalysis. researchgate.net Such "hemilabile" ligands, which contain donor atoms with different binding affinities, can stabilize a metal center while allowing for a coordination site to open up during a catalytic cycle.
The thiol group can be deprotonated to form a thiolate, or it can be alkylated to form a thioether. These sulfur-based groups, combined with the phenolic oxygen, can act as bidentate or tridentate ligands for a variety of transition metals.
Potential Ligand Designs and Applications:
[O, S] Bidentate Ligands: Direct coordination of the deprotonated phenol and thiol groups can form stable chelate rings with metal centers.
Pincer Ligands: Derivatization of the aromatic ring at both ortho positions with additional donor groups (e.g., phosphines, amines) could lead to the formation of [O, S, X]-type pincer ligands, which are known to form highly stable and catalytically active metal complexes.
Thioether-Phenol Ligands: Alkylation of the thiol group with a side chain containing another donor atom (e.g., a pyridine (B92270) or an amine) would create a flexible tridentate ligand. Thioether-functionalized ligands have been successfully used in ruthenium-catalyzed amidation reactions and palladium-catalyzed allylic etherifications. researchgate.net
These ligand systems are of interest for a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerization, where the electronic and steric properties of the ligand can be fine-tuned by modifying the this compound backbone.
Industrial Chemical Applications and Process Scale Up Considerations for 4 Mercaptomethyl Phenol
Role of 4-(Mercaptomethyl)phenol as an Intermediate in Fine Chemical Synthesis (Excluding Pharmaceutical Active Ingredients)
The dual reactivity of this compound enables its use in several areas of fine chemical manufacturing, primarily leveraging its potential as a polymer modifier, a precursor for antioxidants, and a component in specialty resin production.
Polymer and Resin Synthesis: The phenolic ring of this compound is analogous to that of phenol (B47542), a cornerstone of the polymer industry. Consequently, it can be expected to undergo condensation reactions with aldehydes like formaldehyde (B43269) to form specialized resins. Unlike standard phenol-formaldehyde resins, the incorporation of the mercaptomethyl group introduces a sulfur linkage into the polymer backbone. Research on analogous thiophenol/formaldehyde resins suggests that the C-S bond becomes a key factor in the thermal degradation pathway, indicating that polymers derived from this compound could exhibit unique thermal stability and decomposition characteristics. researchgate.net
Furthermore, the thiol group is highly reactive in thiol-ene "click" reactions, a type of photopolymerization that is gaining significant interest for applications in coatings and advanced composites. beilstein-journals.orgnih.gov In these systems, this compound could act as a cross-linking agent or a monomer, imparting rigidity, hydrophobicity, and potentially improved mechanical properties to the final material. beilstein-journals.orgnih.gov The introduction of thiol-functionalized polymers is also explored for applications in textiles and the selective binding of metal nanoparticles. researchgate.netscielo.br
Antioxidant Applications: Phenolic compounds are well-established antioxidants that function by donating a hydrogen atom from their hydroxyl group to neutralize chain-carrying free radicals, forming a stable phenoxy radical. nih.govresearchgate.netnih.gov Synthetic phenolic antioxidants are widely used to retard oxidative degradation in industrial products. nih.gov The structure of this compound contains this critical phenolic moiety, suggesting its potential as a precursor for manufacturing potent antioxidants. The presence of the sulfur atom could further enhance this activity, as many organosulfur compounds are known to participate in antioxidant mechanisms.
The table below summarizes the potential industrial roles of this compound as a chemical intermediate.
| Potential Application Area | Role of this compound | Key Functional Groups Involved | Potential End-Product Properties |
| Specialty Polymers | Monomer / Cross-linking Agent | Thiol (-SH) and Phenolic Ring | Enhanced thermal stability, modified mechanical properties, use in advanced coatings. |
| Adhesives & Resins | Monomer (Phenol Analogue) | Phenolic Ring and Methylene (B1212753) Bridge | Formation of thio-modified phenolic resins with unique curing and degradation profiles. |
| Industrial Antioxidants | Synthesis Precursor | Phenolic Hydroxyl (-OH) | Stabilization of plastics, rubbers, and lubricants against oxidative damage. |
| Fine Chemical Synthesis | Bifunctional Building Block | Thiol (-SH) and Phenolic Ring | Synthesis of complex molecules, such as sulfur-containing heterocycles or functionalized biphenyls. |
Process Intensification and Continuous Flow Chemistry for its Efficient Production
The industrial production of specialty chemicals like this compound is increasingly moving away from traditional batch processing towards more efficient and safer methods offered by process intensification (PI). chemcopilot.comaiche.orgvapourtec.com Continuous flow chemistry, a key pillar of PI, offers significant advantages for the synthesis of substituted phenols. acs.orgresearchgate.netacs.orgnih.gov
A hypothetical, yet plausible, two-step synthesis of this compound could involve the chloromethylation of phenol to form 4-(chloromethyl)phenol, followed by a nucleophilic substitution with a sulfur source like sodium hydrosulfide (B80085). Both steps present challenges in a batch reactor: the first involves hazardous reagents, and the second can be exothermic.
Transitioning this synthesis to a continuous flow system using microreactors or packed-bed reactors would offer substantial benefits:
Enhanced Safety: The small internal volume of a flow reactor minimizes the inventory of hazardous intermediates at any given time, drastically reducing the risk of runaway reactions. vapourtec.comamarequip.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in continuous reactors allows for precise temperature control and efficient mixing, leading to higher selectivity and yields. acs.org
Reduced Reaction Times: Reactions that take hours in a batch vessel can often be completed in minutes or even seconds in a flow system due to operation at higher temperatures and pressures. acs.orgamarequip.com
Scalability: Production capacity is increased by "numbering-up"—running multiple reactors in parallel—rather than redesigning and validating larger, more complex batch reactors. acs.org
The following table provides a comparative analysis of a hypothetical synthesis of this compound in a traditional batch process versus an intensified continuous flow process.
| Parameter | Traditional Batch Process | Intensified Continuous Flow Process | Advantage of Flow Process |
| Safety | Large inventory of hazardous intermediates; potential for thermal runaway. | Minimal inventory of hazardous materials at any point in time; superior heat dissipation. | Significantly reduced risk of accidents and explosions. amarequip.com |
| Reaction Time | Hours to days, including heating and cooling cycles. | Seconds to minutes. | Drastic increase in productivity and throughput. acs.org |
| Yield & Selectivity | Moderate; potential for side-product formation due to poor heat control. | High; precise control over stoichiometry and temperature minimizes byproducts. | Higher product quality and reduced purification costs. |
| Energy Consumption | High; repeated heating and cooling of large reactor mass. | Low; efficient heat exchange and steady-state operation. | Lower operational costs and smaller environmental footprint. aiche.org |
| Scalability | Complex and costly redesign of large-scale reactors. | Simple "numbering-up" by adding parallel reactor lines. | Faster and more flexible scale-up from lab to production. acs.org |
Economic Viability and Environmental Sustainability in Industrial Scale Synthesis
The feasibility of producing this compound on an industrial scale hinges on both its economic viability as a specialty chemical and the environmental sustainability of its manufacturing process.
Economic Viability: As a specialty chemical, the market for this compound would be driven by high-value applications where its unique properties justify a higher price point compared to commodity chemicals. uiowa.edu The economic viability is not determined by production volume alone but by the performance advantage it confers to the end product. The adoption of modular, continuous manufacturing processes can significantly improve the economic outlook by dramatically reducing both capital expenditures (CAPEX) and operational expenditures (OPEX) compared to building a conventional stick-built plant. aiche.orgosti.govresearchgate.net
Key factors influencing economic viability are detailed in the table below.
| Economic Factor | Description | Impact on Viability |
| Raw Material Costs | Price and availability of starting materials such as phenol, formaldehyde, and a sulfur source. | High raw material costs necessitate high-value applications for the final product. |
| Synthesis Complexity | Number of reaction steps, difficulty of purification, and overall process yield. | A complex, low-yield process increases production costs and reduces viability. |
| Capital Expenditure (CAPEX) | Cost of building the production facility. | Modular, intensified processes can lower CAPEX, making production more attractive. aiche.orgresearchgate.net |
| Operational Expenditure (OPEX) | Costs of energy, labor, and waste treatment. | Continuous, automated processes reduce labor and energy costs, improving margins. osti.gov |
| Market Demand | Size and growth of the target market (e.g., high-performance polymers, specialty coatings). | Niche, high-growth markets are ideal for specialty chemicals. uiowa.edu |
Environmental Sustainability: The environmental impact of a chemical process can be quantified using green chemistry metrics, such as Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor). wikipedia.orgresearchgate.netrsc.orgmdpi.comnih.gov For the synthesis of this compound, a sustainable process would prioritize:
High Atom Economy: A synthesis route that incorporates the maximum number of atoms from the reactants into the final product.
Use of Benign Solvents: Replacing hazardous solvents with greener alternatives like water or super-critical fluids, or eliminating them entirely.
Catalytic Reagents: Employing catalysts instead of stoichiometric reagents to minimize waste.
Waste Reduction: Designing the process to generate minimal waste, reflected in a low E-Factor (the ratio of the mass of waste to the mass of product). wikipedia.org Industrial processes in the fine chemical sector often have high E-Factors, highlighting the importance of process optimization. cpcb.nic.in
The environmental impact of phenol and its derivatives is a significant concern, as they can be toxic and persistent in the environment. cpcb.nic.intpsgc-pwgsc.gc.canih.gov Therefore, any industrial synthesis of this compound would require robust environmental controls, including efficient wastewater treatment and air emission management, to align with modern sustainability standards. bouling-group.com
Future Research Directions and Emerging Areas in 4 Mercaptomethyl Phenol Chemistry
Development of More Sustainable and Green Synthetic Methodologies
A primary objective in modern chemical synthesis is the development of processes that are not only efficient but also environmentally responsible. For 4-(Mercaptomethyl)phenol, future research will concentrate on aligning its synthesis with the principles of green chemistry. nih.gov This involves a holistic re-evaluation of current synthetic routes to minimize waste, reduce energy consumption, and utilize safer, renewable materials. nih.govrsc.org
Key research thrusts will include:
Catalytic Innovations: Moving beyond stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. nih.gov Research will likely focus on developing novel heterogeneous catalysts that can be easily recovered and reused, simplifying purification processes. For instance, adapting catalytic methods used for other renewable phenol (B47542) derivatives could provide a pathway to more sustainable synthesis. rsc.org
Greener Solvents and Reaction Conditions: A significant portion of chemical waste comes from traditional organic solvents. nih.gov Future methodologies will aim to replace hazardous solvents, such as chlorinated hydrocarbons, with safer, bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even aqueous systems. mt.comresearchgate.net The development of solvent-free reaction conditions or the use of ionic liquids as recyclable reaction media will also be a critical area of investigation. nih.govresearchgate.net
Flow Chemistry and Process Intensification: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and real-time monitoring. mt.comunibo.it Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a significantly reduced environmental footprint. This approach aligns with the broader push towards more sustainable manufacturing processes in the pharmaceutical and chemical industries. mt.comunibo.it
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild, aqueous conditions. mt.com Future research could explore the development of biocatalytic routes to synthesize or modify this compound, replacing multiple conventional chemical steps with a single, highly efficient enzymatic reaction. mt.com
| Parameter | Conventional Approach | Green Chemistry Approach | Potential Benefit |
|---|---|---|---|
| Solvents | Dichloromethane, Toluene, DMF | Water, 2-MeTHF, Ionic Liquids, Supercritical CO₂ | Reduced toxicity and pollution nih.gov |
| Reagents | Stoichiometric reagents | Catalytic (heterogeneous, biocatalytic) | Higher atom economy, less waste, reusability nih.gov |
| Process | Batch processing | Continuous flow synthesis | Improved safety, efficiency, and control unibo.it |
| Energy | High temperatures and pressures | Milder reaction conditions (e.g., biocatalysis) | Lower energy consumption mt.com |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive phenolic ring, presents a rich landscape for exploring novel chemical reactions. While its basic reactivity is understood, future work will delve into more complex and previously unexamined transformations to generate new molecular architectures.
Emerging research areas include:
Advanced Coupling Reactions: Expanding the portfolio of C-C and C-S bond-forming reactions will be crucial. This includes exploring modern cross-coupling methodologies to attach diverse aryl, alkyl, or functional groups to either the phenolic ring or the sulfur atom, creating libraries of novel derivatives.
Oxidation and Reduction Chemistry: The mercaptomethyl group is susceptible to oxidation, offering a pathway to sulfoxides and sulfones, which may have distinct chemical and physical properties. Conversely, selective reductions or hydrodesulfurization reactions, potentially influenced by the para-hydroxyl group, could be explored. sigmaaldrich.com
Polymerization and Material Science: The phenolic hydroxyl group and the thiol group can both participate in polymerization reactions. Future studies could investigate the use of this compound as a monomer for creating advanced polymers, such as polysulfides or specialty phenolic resins. Research into sustainable bio-based phenol-formaldehyde resoles using lignin (B12514952) demonstrates a trend towards incorporating novel phenols into polymer backbones. mdpi.com
Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity is a highly efficient synthetic strategy. This approach could be used to quickly generate diverse chemical libraries for screening purposes.
Integration of Advanced Characterization Techniques with Data Science
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to fully characterize their structure, purity, and properties becomes paramount. The integration of these techniques with data science and machine learning offers a powerful paradigm for accelerating research.
Future directions in this area involve:
Advanced Spectrometry and Spectroscopy: Utilizing techniques such as high-resolution mass spectrometry (e.g., ESI, APCI) to study reaction intermediates and identify novel products, including potential dimers or oligomers, will be essential. sigmaaldrich.com Advanced NMR techniques will be used to elucidate complex three-dimensional structures and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to predict the properties and activities of chemicals based on their structure. nih.gov By synthesizing a series of this compound derivatives and measuring a specific property (e.g., permeability, toxicity), researchers can build predictive models. nih.govumsha.ac.ir These models can then be used to estimate the properties of yet-to-be-synthesized compounds, guiding synthetic efforts toward molecules with desired characteristics.
Machine Learning for Reaction Optimization: Machine learning algorithms can analyze data from chemical reactions to identify optimal conditions, predict yields, and even suggest novel reaction pathways. Applying these tools to the synthesis of this compound derivatives could dramatically reduce the time and resources required for process development.
Computational Design and Discovery of New this compound-Derived Chemical Entities
In silico methods are transforming chemical research from a trial-and-error process to a design-led endeavor. mdpi.com For this compound, computational chemistry will be a key driver in the rational design and discovery of new molecules for specific applications.
Key areas for computational research include:
Molecular Docking and Virtual Screening: If a biological target is identified, molecular docking can be used to predict how potential this compound derivatives will bind to it. nih.govnih.gov This allows for the virtual screening of large libraries of compounds to identify the most promising candidates for synthesis and biological testing.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for a molecule to have a specific activity. A pharmacophore model based on the this compound scaffold can guide the design of new derivatives with enhanced potency and selectivity. nih.gov
Prediction of Physicochemical Properties: Computational tools can accurately predict a wide range of properties, including solubility, lipophilicity (logP), and acid dissociation constants (pKa). mdpi.comiosrjournals.org These predictions are vital for designing molecules with appropriate drug-like properties or for specific material science applications. umsha.ac.irresearchgate.net By calculating these properties before synthesis, researchers can prioritize compounds that are most likely to succeed.
| Computational Method | Objective | Application to this compound Research |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation of a molecule to a target protein. | Identify potential biological targets and prioritize derivatives for synthesis. nih.gov |
| QSAR | Correlate chemical structure with a specific property (e.g., activity, toxicity). | Predict the properties of new derivatives to guide design. nih.gov |
| DFT Calculations | Calculate electronic structure and predict reactivity and spectroscopic properties. | Understand reaction mechanisms and guide synthesis of novel phenols. rsc.org |
| ADME Prediction | Predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | Design derivatives with improved bioavailability and drug-likeness. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
